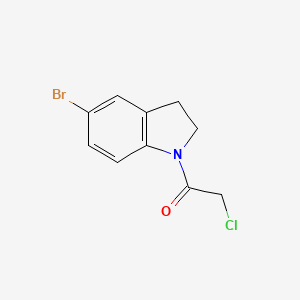![molecular formula C14H16N2O2 B7536229 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile, also known as FCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development.
Wirkmechanismus
The mechanism of action of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile for lab experiments is its high potency and specificity. It has been shown to exhibit antitumor activity at low concentrations, making it a potentially useful tool for studying cancer biology. However, one limitation of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of the molecular mechanisms underlying its antitumor and neuroprotective effects. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile involves the reaction of furan-2-carboxylic acid with cyclopropanecarbonyl chloride, followed by the reaction with piperidine-4-carbonitrile. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicine and drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-10-3-5-16(6-4-10)14(17)12-8-11(12)13-2-1-7-18-13/h1-2,7,10-12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNAWSWFRDKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2CC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)

